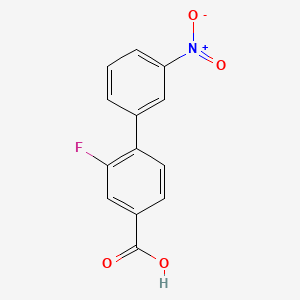

3-氟-4-(3-硝基苯基)苯甲酸

描述

3-Fluoro-4-(3-nitrophenyl)benzoic acid is an organic compound with the molecular formula C13H8FNO4 and a molecular weight of 261.21 g/mol . This compound is characterized by the presence of a fluorine atom at the 3-position and a nitro group at the 4-position on the benzoic acid ring, along with a 3-nitrophenyl substituent. It is commonly used in research and industrial applications due to its unique chemical properties.

科学研究应用

3-Fluoro-4-(3-nitrophenyl)benzoic acid has a wide range of applications in scientific research, including:

作用机制

Target of Action

It has been used as a starting reagent in the preparation of novel benzimidazoles , which are known to have antimicrobial, opioid, antipsychotic, and antihistamine activities .

Mode of Action

The compound’s mode of action is largely dependent on its chemical structure. The presence of a nitro group makes the compound highly reactive towards nucleophilic reagents . This reactivity can be leveraged in various chemical reactions, such as the Suzuki–Miyaura cross-coupling , a widely applied transition metal catalyzed carbon–carbon bond forming reaction .

Biochemical Pathways

Its derivatives, such as benzimidazoles, are known to interfere with the function of certain enzymes, such as acetylcholinesterase (ache) and butyrylcholinesterase (bche) .

Result of Action

Its derivatives, such as benzimidazoles, have been reported to potentiate apoptosis by mitochondrial dysfunction in a panel of cancer cells .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 3-Fluoro-4-(3-nitrophenyl)benzoic acid. For instance, the compound’s reactivity towards nucleophilic reagents is influenced by temperature . Additionally, safety data suggests that dust formation should be avoided and adequate ventilation should be ensured when handling the compound .

生化分析

Biochemical Properties

Similar compounds have been used as starting reagents in the preparation of novel benzimidazoles . These benzimidazoles have shown antimycobacterial activity , suggesting that 3-Fluoro-4-(3-nitrophenyl)benzoic acid could potentially interact with enzymes, proteins, and other biomolecules involved in these biochemical reactions.

Cellular Effects

It is known that similar compounds can have significant effects on cellular processes . For example, 4-Fluoro-3-nitrobenzoic acid has been shown to cause skin and eye irritation, and may cause respiratory irritation . These effects suggest that 3-Fluoro-4-(3-nitrophenyl)benzoic acid could potentially influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

Similar compounds have been shown to react under mild conditions with a wide range of functionalized phenols to yield biaryl ethers . This suggests that 3-Fluoro-4-(3-nitrophenyl)benzoic acid could potentially exert its effects at the molecular level through similar binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-4-(3-nitrophenyl)benzoic acid typically involves the nitration of 3-fluorobenzoic acid followed by the introduction of the 3-nitrophenyl group. One common method involves the use of Jones reagent, which is prepared from chromic acid and sulfuric acid in water. The reaction is carried out at 0°C, and the mixture is stirred on an ice bath for 30 minutes before being quenched with isopropanol .

Industrial Production Methods

Industrial production of 3-Fluoro-4-(3-nitrophenyl)benzoic acid may involve large-scale nitration and coupling reactions under controlled conditions to ensure high yield and purity. The specific methods and conditions can vary depending on the manufacturer and the desired scale of production.

化学反应分析

Types of Reactions

3-Fluoro-4-(3-nitrophenyl)benzoic acid undergoes various types of chemical reactions, including:

Oxidation: The nitro group can be reduced to an amine.

Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst.

Substitution: The fluorine atom can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Jones Reagent: Used for the oxidation of alcohols to carboxylic acids.

Hydrogen Gas and Catalyst: Used for the reduction of nitro groups to amines.

Major Products Formed

Aminobenzoic Acid Derivatives: Formed by the reduction of the nitro group.

Substituted Benzoic Acids: Formed by nucleophilic aromatic substitution reactions.

相似化合物的比较

Similar Compounds

4-Fluoro-3-nitrobenzoic acid: Similar in structure but with the nitro group at the 3-position and the fluorine at the 4-position.

3-Fluoro-5-nitrobenzoic acid: Another isomer with the nitro group at the 5-position.

Uniqueness

3-Fluoro-4-(3-nitrophenyl)benzoic acid is unique due to the specific positioning of the fluorine and nitro groups, which can influence its reactivity and the types of reactions it undergoes. This unique structure makes it valuable for the synthesis of specific organic compounds and for applications in various fields of research and industry.

生物活性

3-Fluoro-4-(3-nitrophenyl)benzoic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its mechanisms of action, biochemical pathways, and applications in research and medicine, supported by relevant case studies and data.

Chemical Structure and Properties

The chemical formula for 3-Fluoro-4-(3-nitrophenyl)benzoic acid is C13H8FNO4, featuring a fluorine atom and a nitro group that contribute to its reactivity and biological properties. The specific arrangement of these functional groups allows for various chemical reactions, making it a versatile building block in organic synthesis.

Target of Action

3-Fluoro-4-(3-nitrophenyl)benzoic acid serves as a precursor for synthesizing novel compounds, particularly benzimidazoles, which have demonstrated biological activity against various targets, including enzymes involved in neurodegenerative diseases.

Mode of Action

The compound's biological activity is primarily attributed to its nitro group, which enhances its reactivity towards nucleophilic agents. This reactivity facilitates interactions with biomolecules, leading to alterations in enzyme functions. Specifically, derivatives of this compound have been shown to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes critical in neurotransmission .

Biochemical Pathways

Research indicates that derivatives of 3-Fluoro-4-(3-nitrophenyl)benzoic acid can induce apoptosis through mitochondrial dysfunction in cancer cell lines. This effect is particularly relevant for developing anticancer therapies as it targets cellular pathways involved in cell survival and proliferation.

Antimycobacterial Agents

The compound has been investigated for its potential as an antimycobacterial agent. Studies have highlighted its efficacy against Mycobacterium tuberculosis, indicating that modifications to the structure can enhance biological activity.

Inhibitors of Cholinesterases

A series of benzimidazole derivatives synthesized from this compound have been characterized as potent inhibitors of AChE and BChE. For instance, one study reported IC50 values ranging from 12.8 μM to 365 μM for various synthesized derivatives, showcasing their potential in treating Alzheimer's disease and other cholinergic disorders .

Case Studies

- Benzimidazole Derivatives : A study focused on synthesizing benzimidazole derivatives from 3-Fluoro-4-(3-nitrophenyl)benzoic acid demonstrated significant inhibition of AChE with promising results for neuroprotective applications. The structure-activity relationship (SAR) analysis revealed that modifications at the benzimidazole core could enhance inhibitory potency .

- Antimycobacterial Activity : Another research effort evaluated the antimycobacterial properties of compounds derived from 3-Fluoro-4-(3-nitrophenyl)benzoic acid. The findings indicated that certain derivatives exhibited substantial activity against drug-resistant strains of Mycobacterium tuberculosis, suggesting a pathway for developing new therapeutic agents.

Comparative Analysis with Similar Compounds

| Compound Name | Structure Type | Biological Activity | Notable Findings |

|---|---|---|---|

| 4-Fluoro-3-nitrobenzoic acid | Benzoic Acid Derivative | AChE Inhibition | Potent inhibitor with IC50 = 13 μM |

| 3-Fluoro-5-nitrobenzoic acid | Benzoic Acid Derivative | Antimycobacterial | Effective against M. tuberculosis |

| 3-Fluoro-4-(3-nitrophenyl)benzoic acid | Benzimidazole Precursor | AChE/BChE Inhibition | Induces apoptosis in cancer cells |

属性

IUPAC Name |

3-fluoro-4-(3-nitrophenyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8FNO4/c14-12-7-9(13(16)17)4-5-11(12)8-2-1-3-10(6-8)15(18)19/h1-7H,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDRINKVDKXDKGM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])C2=C(C=C(C=C2)C(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8FNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80681412 | |

| Record name | 2-Fluoro-3'-nitro[1,1'-biphenyl]-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80681412 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261964-43-5 | |

| Record name | 2-Fluoro-3'-nitro[1,1'-biphenyl]-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80681412 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。